molecular formula C17H15NO2 B6355655 Benzyl 1-methyl-1H-indole-3-carboxylate CAS No. 1033693-00-3

Benzyl 1-methyl-1H-indole-3-carboxylate

Cat. No.: B6355655
CAS No.: 1033693-00-3
M. Wt: 265.31 g/mol
InChI Key: NNRZJAKOLVVMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 1-methyl-1H-indole-3-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its benzyl ester group attached to the 1-methyl-1H-indole-3-carboxylate core. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-methyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis method. This method uses 1-benzyl-1-phenylhydrazine and pyridine-HCl at elevated temperatures (around 110°C) to form the indole core . The reaction proceeds through multiple steps, including the formation of an intermediate indole lactone, which is then converted to the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and specific reaction conditions can further streamline the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Benzyl 1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 1-methyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes. The exact pathways depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

  • 1-methyl-1H-indole-3-carboxamide
  • 1-methyl-1H-indole-3-carboxaldehyde
  • 1-benzyl-1H-indole-3-carboxylate

Comparison: Benzyl 1-methyl-1H-indole-3-carboxylate is unique due to its benzyl ester group, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

Properties

IUPAC Name

benzyl 1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-18-11-15(14-9-5-6-10-16(14)18)17(19)20-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRZJAKOLVVMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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